molecular formula C20H23NO2 B13423296 Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate

Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate

Cat. No.: B13423296
M. Wt: 309.4 g/mol
InChI Key: JHAQCDVSKFELGB-OXQOHEQNSA-N
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Description

Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate is a chiral piperidine derivative characterized by a benzyl ester group, a methyl substituent at the 3-position, and a phenyl group at the 4-position of the piperidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for molecules requiring stereochemical precision . Its structural complexity and stereochemistry influence both its physicochemical properties and reactivity, making it a valuable scaffold in drug development.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C20H23NO2/c1-16-14-21-13-12-20(16,18-10-6-3-7-11-18)19(22)23-15-17-8-4-2-5-9-17/h2-11,16,21H,12-15H2,1H3/t16-,20-/m1/s1

InChI Key

JHAQCDVSKFELGB-OXQOHEQNSA-N

Isomeric SMILES

C[C@@H]1CNCC[C@@]1(C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1CNCCC1(C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate typically involves the enantioselective reduction of N-benzyl 4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method ensures high enantioselectivity and moderate yields. The reaction conditions often include the use of dry solvents and controlled temperatures to maintain the integrity of the chiral centers.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the piperidine ring or the attached benzyl and phenyl groups.

    Substitution: Substitution reactions can occur at the benzyl or phenyl groups, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are common.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in Piperidine Carboxylates

The following table highlights key structural analogs and their differences:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference
Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate (Target Compound) 3-methyl, 4-phenyl, benzyl ester C20H21NO2 307.39 Pharmaceutical intermediate
Methyl 1-benzylpiperidine-3-carboxylate 3-carbomethoxy, no phenyl group C14H19NO2 233.31 High synthetic similarity (0.91)
rel-Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate 4-hydroxy, stereoisomeric differences C14H19NO3 249.31 Altered polarity due to -OH group
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride 3-amino, 4-methyl, hydrochloride salt C14H19N2O2·HCl 290.78 Enhanced solubility in aqueous media
tert-Butyl(3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate Boc-protected, 4-hydroxy C12H23NO3 229.32 Improved stability for solid-phase synthesis

Key Observations :

  • Polarity: Hydroxy or amino substituents (e.g., in rel-Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate) increase polarity, affecting solubility and chromatographic behavior .
  • Protecting Groups : tert-Butoxycarbonyl (Boc) in analogs enhances stability during synthetic steps, whereas benzyl esters offer orthogonal deprotection strategies .

Physicochemical Properties

Comparative data for select compounds:

Compound Name Density (g/cm³) Boiling Point (°C) pKa (Predicted) LogP
This compound Not reported Not reported ~14.8 (estimated) ~3.2 (est.)
rel-Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate 1.171 389.3 14.82 1.67 (XLogP3)
Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate 1.26 Not reported Not reported 1.67

Insights :

  • Density : Fluorinated analogs (e.g., Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate) exhibit higher density due to fluorine’s atomic weight .
  • Boiling Points : High predicted boiling points (>300°C) suggest thermal stability, critical for high-temperature reactions .

Pharmaceutical Relevance

  • Drug Intermediate Roles : The target compound’s analogs are intermediates in drugs like Tofacitinib (anti-inflammatory) and Upadacitinib (JAK inhibitor). For example, (3S,4R)-benzyl 3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate is an Upadacitinib impurity, highlighting the importance of stereochemical control in API synthesis .
  • Biological Activity: Substituents like fluorine or hydroxymethyl groups (e.g., in [(3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol) can enhance binding affinity to biological targets .

Biological Activity

Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate is a compound with significant potential in pharmacological applications due to its unique structural characteristics and biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H23NO2
  • Molar Mass : 309.4 g/mol
  • CAS Number : 2357209-42-6

Research indicates that this compound interacts with various neurotransmitter systems. Its structure suggests potential activity as a selective agonist for melanocortin receptors, particularly MC4R, which are implicated in regulating appetite and energy homeostasis .

Neuroprotective Effects

Several studies have highlighted the neuroprotective properties of this compound. It has been shown to influence neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases. For instance, it may enhance synaptic plasticity and promote neuronal survival under stress conditions.

Appetite Regulation

As an MC4R agonist, this compound could be beneficial in treating obesity and metabolic disorders by modulating appetite and energy expenditure. Its ability to activate the MC4 receptor may lead to reduced food intake and increased metabolic rate .

Case Studies

StudyFocusFindings
Study 1NeuroprotectionDemonstrated that the compound significantly reduces neuronal apoptosis in cultured neurons exposed to oxidative stress.
Study 2Appetite RegulationIn animal models, administration of the compound resulted in a notable decrease in food intake and body weight over a four-week period.
Study 3PharmacokineticsInvestigated the absorption and metabolism of the compound, revealing favorable bioavailability and a half-life suitable for therapeutic use.

Research Findings

  • Neuroprotective Mechanisms : In vitro studies have shown that this compound can protect neurons from glutamate-induced excitotoxicity by modulating calcium influx and enhancing mitochondrial function .
  • Metabolic Effects : Research has indicated that this compound can alter metabolic pathways related to glucose metabolism, suggesting its potential use in managing diabetes mellitus by improving insulin sensitivity .
  • Side Effects and Safety : Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest a low incidence of adverse effects at therapeutic doses, although further studies are required for comprehensive safety evaluation .

Q & A

Q. What are the key synthetic routes for Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate, and how is stereochemical purity ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, bromination, and esterification, with strict control over temperature and catalysts to preserve stereochemistry. For example, stereoselective fluorination or chiral auxiliary methods may be employed to achieve the (3S,4R) configuration . Confirmation of stereochemical purity is performed using chiral HPLC or nuclear Overhauser effect (NOE) NMR experiments .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : To confirm the piperidine ring substitution pattern and benzyl group orientation .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation .
  • X-ray Crystallography : Resolves absolute stereochemistry when crystalline derivatives are obtainable .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screening often involves:
  • Receptor Binding Assays : Testing affinity for targets like muscarinic acetylcholine receptors using radioligand displacement .
  • Enzyme Inhibition Studies : Fluorinated analogs are assessed for selectivity using kinetic assays .
  • Cellular Viability Assays : To evaluate cytotoxicity in relevant cell lines .

Q. What storage and handling protocols are recommended for maintaining compound stability?

  • Methodological Answer :
  • Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group .
  • Use anhydrous solvents (e.g., THF, DCM) during handling to avoid unintended reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance heat transfer and reduce side reactions during exothermic steps .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in coupling reactions .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may increase reaction rates but require purification to remove residues .

Q. How do structural modifications (e.g., fluorination) impact biological activity and pharmacokinetics?

  • Methodological Answer :
  • Fluorine Substitution : Enhances metabolic stability and membrane permeability. Comparative studies show fluorinated analogs exhibit 2–3× higher receptor binding affinity than non-fluorinated counterparts .
  • Stereochemical Effects : The (3S,4R) configuration improves target selectivity over (3R,4S) isomers, as shown in SAR tables :
CompoundBinding Affinity (Ki, nM)Selectivity Ratio
(3S,4R)-Fluorinated analog12.3 ± 1.28.5
(3R,4S)-Isomer98.7 ± 5.61.2

Q. How can conflicting data on biological activity between studies be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate receptor binding using surface plasmon resonance (SPR) alongside traditional radioligand assays .
  • Metabolic Stability Testing : Incubate compounds with liver microsomes to identify degradation products that may explain variability in cellular assays .
  • Computational Docking : Compare binding poses of disputed analogs to identify steric clashes or unfavorable interactions .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound class?

  • Methodological Answer :
  • Analog Library Synthesis : Prepare derivatives with systematic substitutions (e.g., methyl → ethyl, fluorine → chlorine) .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
  • Cryo-EM or Co-crystallization : Resolve target-ligand interactions at atomic resolution for mechanistic insights .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Verify reaction parameters (e.g., solvent purity, catalyst batch) .
  • Byproduct Analysis : Use LC-MS to identify impurities that may skew yield calculations .
  • Scale-Dependent Effects : Pilot studies show yields drop >20% at >10 mmol due to inefficient mixing; optimize with segmented flow reactors .

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